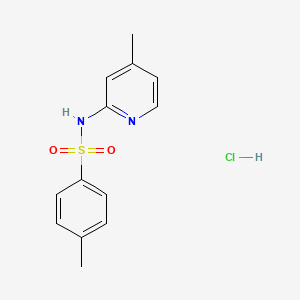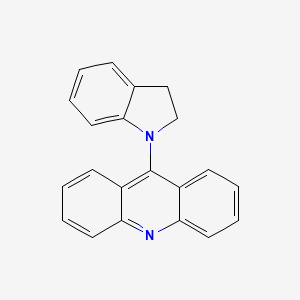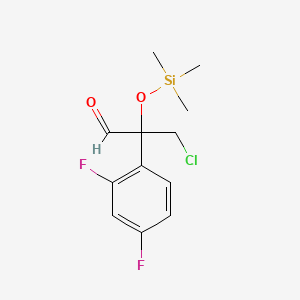
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and chloropropionaldehyde.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Involvement in metabolic or signaling pathways depending on its application.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(2,4-difluorophenyl)propionaldehyde: Lacks the trimethylsilanyloxy group.
2-(2,4-Difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde: Lacks the chloro group.
3-Chloro-2-(trimethylsilanyloxy)propionaldehyde: Lacks the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluorophenyl, and trimethylsilanyloxy groups in 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C12H15ClF2O2Si |
|---|---|
Molecular Weight |
292.78 g/mol |
IUPAC Name |
3-chloro-2-(2,4-difluorophenyl)-2-trimethylsilyloxypropanal |
InChI |
InChI=1S/C12H15ClF2O2Si/c1-18(2,3)17-12(7-13,8-16)10-5-4-9(14)6-11(10)15/h4-6,8H,7H2,1-3H3 |
InChI Key |
BBTSBUZHTZHDKT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CCl)(C=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)
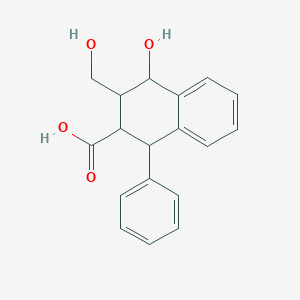

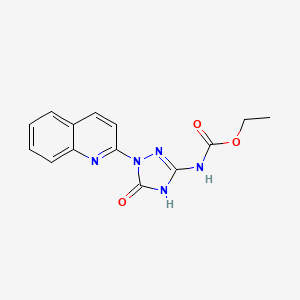
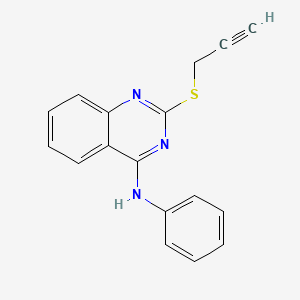
![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)

